molecular formula C9H8BrNO3 B3038029 2-(2-Bromo-4-formylphenoxy)acetamide CAS No. 701246-47-1

2-(2-Bromo-4-formylphenoxy)acetamide

Cat. No.: B3038029
CAS No.: 701246-47-1
M. Wt: 258.07 g/mol
InChI Key: JNVJQJRJYQFCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-4-formylphenoxy)acetamide is a useful research compound. Its molecular formula is C9H8BrNO3 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Properties

  • 2-(2-Bromo-4-formylphenoxy)acetamide derivatives have been synthesized and shown to possess antimicrobial properties. These derivatives are synthesized through a process involving esterification, hydrazination, and reactions with various aromatic aldehydes, leading to compounds with antibacterial and antifungal activities (Fuloria et al., 2014).

Applications in Pharmacology

  • Some acetamide derivatives, including those related to this compound, have been explored for their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These compounds, synthesized via multi-step reactions, show activities comparable to standard drugs, especially in derivatives containing bromo, tert-butyl, and nitro groups (Rani et al., 2016).

Insecticidal Potentials

  • Certain N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, derived from 2-(4-formylphenoxy)acetamide, have been synthesized and tested for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Some of these derivatives demonstrated excellent insecticidal results (Rashid et al., 2021).

Anticancer Research

  • The Leuckart synthetic pathway has been used to develop novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, including those related to this compound, for potential anticancer applications. These compounds were evaluated against various cancer cell types, showing promising anticancer, anti-inflammatory, and analgesic activities (Rani et al., 2014).

Development of New Chemical Entities

  • Research has been conducted on the synthesis of novel phenoxyacetamide derivatives, including those related to this compound, as potential new chemical entities with various biological activities. These studies focus on the development of compounds with specific structural modifications for enhanced biological efficacy (Kandeel, 2006).

Properties

IUPAC Name

2-(2-bromo-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c10-7-3-6(4-12)1-2-8(7)14-5-9(11)13/h1-4H,5H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVJQJRJYQFCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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